[(2,5-Difluorophenyl)methyl][(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2,5-Difluorophenyl)methyl][(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]methylamine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,5-Difluorophenyl)methyl][(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]methylamine typically involves multiple steps. One common method includes the reaction of 1,4-benzodioxane-6-amine with 2,5-difluorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would likely involve optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
[(2,5-Difluorophenyl)methyl][(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group, where fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alkanes or alcohols.
Scientific Research Applications
[(2,5-Difluorophenyl)methyl][(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]methylamine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders such as Alzheimer’s disease.
Biological Research: It is used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industrial Applications: The compound’s stability and reactivity make it a candidate for use in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of [(2,5-Difluorophenyl)methyl][(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]methylamine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit cholinesterase enzymes, thereby increasing the levels of acetylcholine in the brain and potentially alleviating symptoms of Alzheimer’s disease . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and modulating neurotransmitter levels.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: This compound shares the benzodioxin moiety and is also studied for its potential therapeutic effects.
2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: Similar in containing difluorophenyl groups, used in organic photovoltaic devices.
Uniqueness
[(2,5-Difluorophenyl)methyl][(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]methylamine is unique due to its combination of difluorophenyl and benzodioxin groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research.
Properties
Molecular Formula |
C17H17F2NO2 |
---|---|
Molecular Weight |
305.32 g/mol |
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylmethanamine |
InChI |
InChI=1S/C17H17F2NO2/c1-20(11-13-9-14(18)3-4-15(13)19)10-12-2-5-16-17(8-12)22-7-6-21-16/h2-5,8-9H,6-7,10-11H2,1H3 |
InChI Key |
NVWOJDZCXMPGNL-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC2=C(C=C1)OCCO2)CC3=C(C=CC(=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.